![molecular formula C11H13BrN2O3S B13275448 [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide](/img/structure/B13275448.png)
[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide: is an organic compound that features a bromophenyl group, a pyrrolidinone ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzaldehyde, pyrrolidinone, and methanesulfonyl chloride.
Step 1: The 4-bromobenzaldehyde undergoes a condensation reaction with pyrrolidinone in the presence of a base such as sodium hydride to form the intermediate 1-(4-bromophenyl)-5-oxopyrrolidine.
Step 2: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product, [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a polar aprotic solvent.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidinone ring.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Used in the development of novel drug candidates.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methanesulfonamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- [1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide
- [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide
- [1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide
Comparison:
- Uniqueness: The presence of the bromine atom in [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide imparts unique electronic and steric properties, influencing its reactivity and interactions.
- Reactivity: The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents.
- Applications: The brominated compound may exhibit different biological activities compared to its chlorinated, fluorinated, or methylated counterparts, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C11H13BrN2O3S |
|---|---|
Molecular Weight |
333.20 g/mol |
IUPAC Name |
[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C11H13BrN2O3S/c12-9-1-3-10(4-2-9)14-6-8(5-11(14)15)7-18(13,16)17/h1-4,8H,5-7H2,(H2,13,16,17) |
InChI Key |
CHYAVYRZFLNQAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



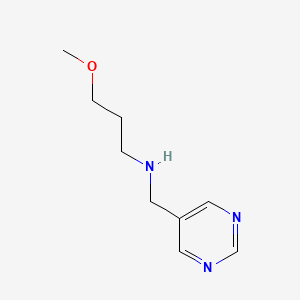

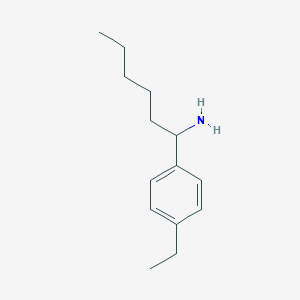
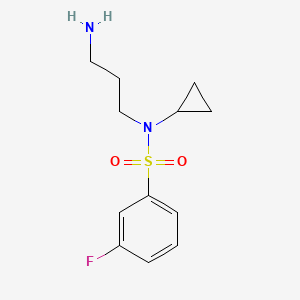
![3-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13275392.png)

![(3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13275422.png)
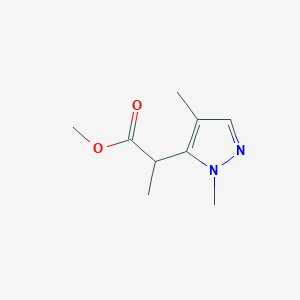
![6-[(But-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid](/img/structure/B13275432.png)
![4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B13275440.png)

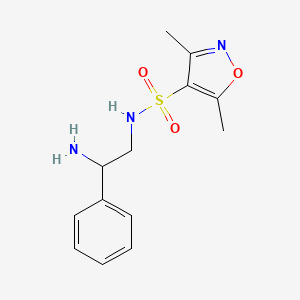
![(4-Methoxybutyl)[(3-methylphenyl)methyl]amine](/img/structure/B13275446.png)
